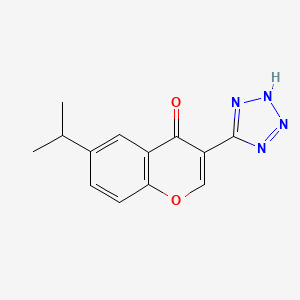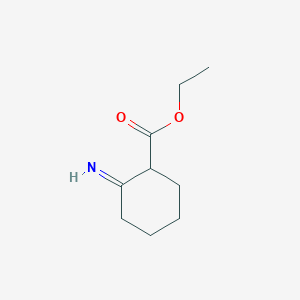![molecular formula C16H22N2O5 B14651749 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 53838-90-7](/img/structure/B14651749.png)
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an indole moiety linked to a sugar derivative. The indole nucleus is a significant structure in many biologically active compounds, including neurotransmitters and plant hormones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the formation of the indole ring followed by its attachment to the sugar derivative. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions . The hydroxymethyl oxane moiety can be introduced through glycosylation reactions, where a sugar derivative is reacted with the indole compound under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The sugar derivative can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, involved in neurotransmission.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Uniqueness
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its combination of an indole moiety with a sugar derivative.
Propriétés
Numéro CAS |
53838-90-7 |
|---|---|
Formule moléculaire |
C16H22N2O5 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22N2O5/c17-6-5-9-7-18(11-4-2-1-3-10(9)11)16-15(22)14(21)13(20)12(8-19)23-16/h1-4,7,12-16,19-22H,5-6,8,17H2 |
Clé InChI |
NWGCDLQKQYVQCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


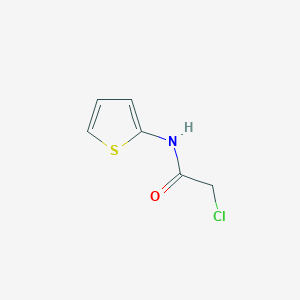
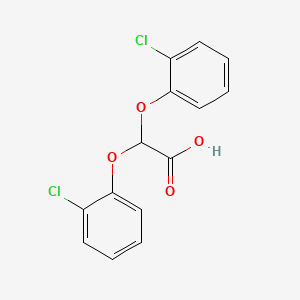
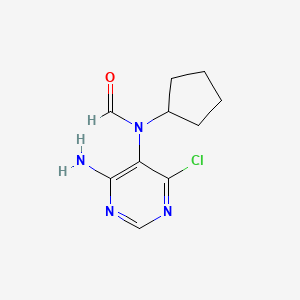
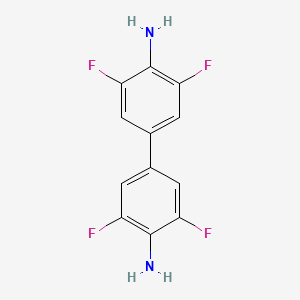
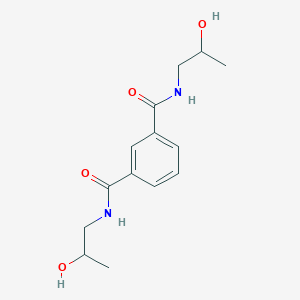

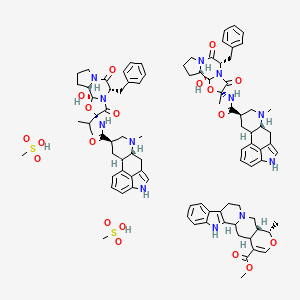
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
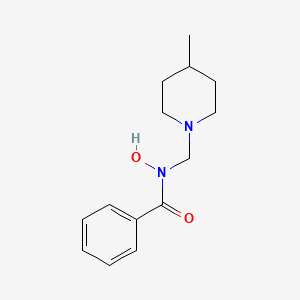
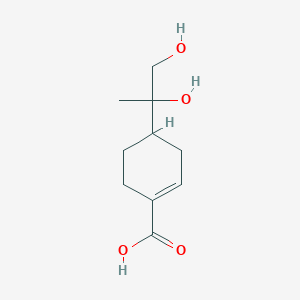
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
